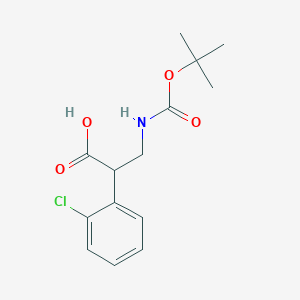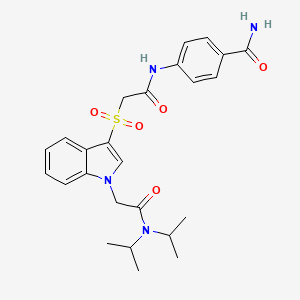![molecular formula C20H20FN5OS2 B2499648 5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-29-1](/img/structure/B2499648.png)
5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex molecule that appears to be related to a class of compounds that have been synthesized for their potential biological activities. The molecule contains several heterocyclic components, including a thiazolo[3,2-b][1,2,4]triazole ring system, which is a structure of interest in medicinal chemistry due to its potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of 6-fluoro-7-piperazin-1-yl-9-cyclopropyl-2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-diones involves key steps such as the regiospecific displacement of a sulfinyl group and subsequent amination of the mercapto derivative. This is followed by an intramolecular nucleophilic displacement cyclization reaction to generate the novel isothiazoloquinoline nucleus . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied, with modifications to incorporate the thiophen-2-yl and thiazolo[3,2-b][1,2,4]triazol-6-ol moieties.
Molecular Structure Analysis
The molecular structure of the compound would likely be characterized by spectroscopic methods such as IR spectroscopy, MS, and NMR spectroscopy, as well as elemental analysis . These techniques would provide detailed information about the functional groups present, the molecular framework, and the electronic environment of the atoms within the molecule. The presence of fluorine atoms would be of particular interest in the NMR spectroscopic analysis due to their characteristic chemical shifts.
Chemical Reactions Analysis
The compound contains several reactive sites that could participate in chemical reactions. The piperazine ring is known for its nucleophilic nitrogen atoms, which could engage in reactions with electrophiles. The fluorophenyl group could undergo various substitution reactions, especially at the ortho position relative to the fluorine atom due to the electron-withdrawing effect of the fluorine. The thiazolo[3,2-b][1,2,4]triazole ring system could also be a site for nucleophilic attack, given the presence of nitrogen and sulfur atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple heteroatoms and aromatic systems would likely result in a compound with significant polarity, potentially affecting its solubility in various solvents. The compound's melting point, boiling point, and stability could be predicted based on the functional groups present and compared to similar known compounds. The fluorine atoms could also impact the compound's lipophilicity, which is an important factor in drug design for membrane permeability.
Scientific Research Applications
Synthesis and Antimicrobial Activities
One of the primary research applications of this compound and its derivatives is in the synthesis of new chemical entities with potential antimicrobial activities. Research has shown that derivatives of 1,2,4-triazole, a core structure related to the mentioned compound, have been synthesized and evaluated for their antimicrobial properties. These compounds were found to possess moderate to good activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Antitumor and Antiviral Activities
Another significant area of research involves evaluating the antitumor and antiviral activities of derivatives related to this compound. For instance, some derivatives have shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, suggesting their utility in developing new antiviral and antimicrobial therapies (Reddy et al., 2013).
Biological Activity and Molecular Interaction
The exploration of biological activities extends to the investigation of how these compounds interact at the molecular level, particularly with proteins and enzymes. Some studies focus on the synthesis and biological evaluation of new thiazolopyrimidines as potential antimicrobial and antitumor agents, although not all derivatives show significant activity in these areas (Said et al., 2004).
Green Chemistry Approaches
Research also encompasses the development of green chemistry approaches for synthesizing these compounds. For example, novel 1,2,4-triazole Schiff bases containing specific groups were prepared with good yields under microwave irradiation, demonstrating an eco-friendly method for producing these derivatives with potential anti-tumor activity (Ding et al., 2016).
Structure-Activity Relationship Studies
Further studies delve into structure-activity relationship (SAR) analysis to understand how modifications in the chemical structure affect biological activity. This research is crucial for designing more effective and selective compounds for therapeutic applications, as seen in the study of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione analogues for anti-thymidine phosphorylase and anti-angiogenic activities (Bera et al., 2013).
Mechanism of Action
FPMINT’s mechanism of action centers around its interaction with specific cellular targets. Notably, it selectively inhibits human equilibrative nucleoside transporters (ENTs), particularly ENT2. By disrupting nucleoside uptake, it affects nucleotide metabolism, adenosine signaling, and chemotherapy efficacy. Molecular docking studies have shed light on its binding sites within ENT1 and ENT2 .
Future Directions
properties
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5OS2/c1-13-22-20-26(23-13)19(27)18(29-20)17(16-7-4-12-28-16)25-10-8-24(9-11-25)15-6-3-2-5-14(15)21/h2-7,12,17,27H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUZVFWPFUXLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC=CC=C5F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499567.png)


![N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499573.png)
![Cyclohexyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2499574.png)




![5-chloro-N-[3-(2-methylpropoxy)propyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2499583.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenylmethoxyacetamide](/img/structure/B2499585.png)
